(2-aminoethyl)(butyl)[(3-chlorophenyl)methyl]amine
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Overview
Description
N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a butyl group and a 3-chlorophenylmethyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with butyl bromide and 3-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with different functional groups.
Scientific Research Applications
N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to specific sites on these targets, leading to modulation of their activity and subsequent biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine
- N’-butyl-N’-[(4-chlorophenyl)methyl]ethane-1,2-diamine
- N’-butyl-N’-[(2-chlorophenyl)methyl]ethane-1,2-diamine
- N’-butyl-N’-[(3-fluorophenyl)methyl]ethane-1,2-diamine
Uniqueness
N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. The position of the chlorine atom on the phenyl ring can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of N’-butyl-N’-[(3-chlorophenyl)methyl]ethane-1,2-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-butyl-N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-2-3-8-16(9-7-15)11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYCTQFUKZCYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCN)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249779-98-3 |
Source
|
Record name | (2-aminoethyl)(butyl)[(3-chlorophenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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